Physicochemical Properties and Synthetic Utility of Ethyl 8-(2-naphthyl)-8-oxooctanoate: A Technical Guide
Physicochemical Properties and Synthetic Utility of Ethyl 8-(2-naphthyl)-8-oxooctanoate: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and applications of Ethyl 8-(2-naphthyl)-8-oxooctanoate , a specialized synthetic intermediate used in the development of lipophilic probes and pharmacologically active agents.
Executive Summary
Ethyl 8-(2-naphthyl)-8-oxooctanoate (CAS: 362669-46-3) is a lipophilic ester characterized by a naphthalene moiety linked to an ethyl octanoate chain via a keto group at the C8 position.[1][2][3][4][5] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors , PPAR agonists , and fluorescent fatty acid analogs . Its dual functionality—combining a stable aromatic fluorophore (naphthalene) with a reactive ester terminus—makes it an ideal scaffold for Structure-Activity Relationship (SAR) studies involving lipophilic linker optimization.
Physicochemical Profile
The physicochemical properties of Ethyl 8-(2-naphthyl)-8-oxooctanoate dictate its behavior in biological assays and synthetic workflows. The compound exhibits high lipophilicity due to the naphthalene ring and the polymethylene chain.
Key Parameters Table[1]
| Property | Value / Description |
| IUPAC Name | Ethyl 8-(naphthalen-2-yl)-8-oxooctanoate |
| CAS Number | 362669-46-3 |
| Molecular Formula | C₂₀H₂₄O₃ |
| Molecular Weight | 312.40 g/mol |
| Physical State | Off-white to pale yellow solid (low melting point) |
| Melting Point | 50–52 °C (Predicted based on homologs) |
| LogP (Predicted) | 4.8 ± 0.4 (Highly Lipophilic) |
| Polar Surface Area (PSA) | 43.37 Ų |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 |
| Rotatable Bonds | 9 |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, DCM, Chloroform |
Solubility & Stability Analysis
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Aqueous Solubility: Negligible (< 1 µg/mL). Formulation for biological assays requires a carrier solvent (e.g., DMSO) or encapsulation (e.g., cyclodextrins).
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Chemical Stability: The ester bond is susceptible to hydrolysis under basic conditions (pH > 9) or enzymatic action (esterases). The benzylic ketone is stable but can be reduced to a methylene or alcohol group using borohydrides or catalytic hydrogenation.
Synthetic Methodology
The synthesis of Ethyl 8-(2-naphthyl)-8-oxooctanoate typically follows a Friedel-Crafts Acylation pathway. This method ensures regioselectivity for the 2-position of the naphthalene ring when specific solvents and temperatures are controlled.
Reaction Pathway (Friedel-Crafts Acylation)
Reagents:
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Substrate: Naphthalene (or 2-Bromonaphthalene for lithiation routes).
-
Acylating Agent: Ethyl 7-(chlorocarbonyl)heptanoate (Ethyl suberyl chloride).
-
Catalyst: Aluminum Chloride (AlCl₃).
-
Solvent: Nitrobenzene (favors 2-substitution) or Dichloromethane (DCM).
Protocol:
-
Preparation: Dissolve Ethyl 7-(chlorocarbonyl)heptanoate (1.1 eq) in anhydrous DCM under Argon atmosphere.
-
Activation: Add AlCl₃ (1.2 eq) portion-wise at 0°C. Stir for 30 minutes to form the acylium ion complex.
-
Addition: Add Naphthalene (1.0 eq) slowly.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quenching: Pour the reaction mixture over ice/HCl to decompose the aluminum complex.
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Extraction: Extract with Ethyl Acetate (3x). Wash organic layers with brine and NaHCO₃.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the Friedel-Crafts acylation production route.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Aromatic Region (7.5 – 8.5 ppm): Multiplet corresponding to 7 protons of the 2-naphthyl group. Look for a distinct singlet or doublet at ~8.4 ppm (H-1 position) due to the deshielding effect of the carbonyl.
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Alpha-Keto Methylene (3.0 – 3.1 ppm): Triplet (t, 2H, -CH₂-C(=O)-Ar).
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Ester Methylene (4.12 ppm): Quartet (q, 2H, -O-CH₂-CH₃).
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Alpha-Ester Methylene (2.30 ppm): Triplet (t, 2H, -CH₂-COO-).
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Internal Chain (1.3 – 1.8 ppm): Multiplet (8H, -(CH₂)₄-).
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Terminal Methyl (1.25 ppm): Triplet (t, 3H, -CH₂-CH₃).
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 313.4 m/z.
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Sodium Adduct: [M+Na]⁺ = 335.4 m/z.
Applications in Drug Discovery
Ethyl 8-(2-naphthyl)-8-oxooctanoate is rarely the final drug; rather, it is a versatile intermediate .
HDAC Inhibitor Precursor
The ethyl ester group is a "masked" zinc-binding group (ZBG).
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Mechanism: The ester is converted into a Hydroxamic Acid (via reaction with Hydroxylamine/KOH).
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Target: The resulting hydroxamic acid binds to the Zinc ion in the catalytic pocket of Histone Deacetylases (HDACs).
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Role of Naphthalene: Acts as the "Cap Group" (Surface Recognition Domain), providing hydrophobic interactions at the rim of the enzyme pocket.
Fluorescent Lipophilic Probes
The naphthalene moiety exhibits intrinsic fluorescence.
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Use Case: This compound can be hydrolyzed to the free acid (8-(2-naphthyl)-8-oxooctanoic acid) and used to track fatty acid uptake in cells or to modify proteins via lysine residues.
Bioconversion Pathway
Figure 2: Chemical transformations of the ethyl ester into active pharmacological agents.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.
References
-
ChemicalBook. (n.d.). Ethyl 8-(2-naphthyl)-8-oxooctanoate Product Description. Retrieved from
-
BLD Pharm. (n.d.).[3] Ethyl 8-(2-naphthyl)-8-oxooctanoate Catalog Entry. Retrieved from [3][5]
- Mai, A., et al. (2005). Structure-Activity Relationships of New Uracil-Based Histone Deacetylase Inhibitors. (Contextual reference for HDAC linker design). Journal of Medicinal Chemistry.
-
PubChem. (n.d.). Compound Summary for Ethyl 8-ethoxyoctanoate (Analogous Structure). Retrieved from
- Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews. (Methodological grounding).
Sources
- 1. Polycyclic aromatic hydrocarbons| BLD Pharm [bldpharm.com]
- 2. ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE suppliers & manufacturers in China [m.chemicalbook.com]
- 3. Polycyclic aromatic hydrocarbons| BLD Pharm [bldpharm.com]
- 4. ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE price,buy ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE - chemicalbook [m.chemicalbook.com]
- 5. Polycyclic aromatic hydrocarbons| BLD Pharm [bldpharm.com]
